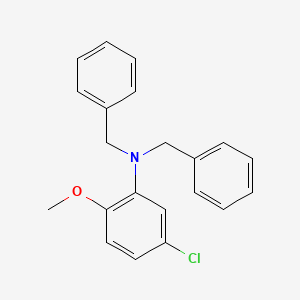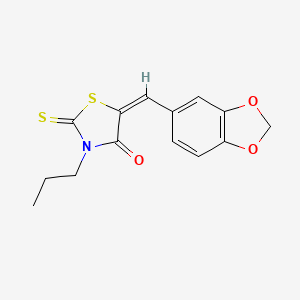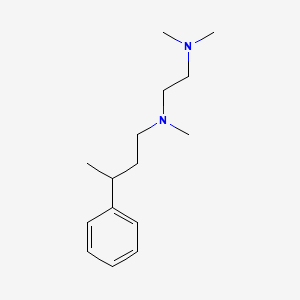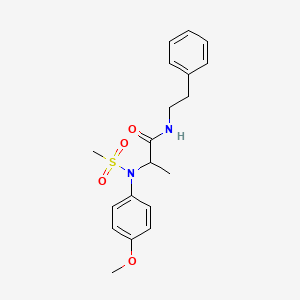![molecular formula C16H20F6N2O2 B5061058 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea](/img/structure/B5061058.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea, commonly known as TFB, is a chemical compound that has gained interest in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mecanismo De Acción
TFB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cellular processes that are regulated by the targeted protein kinase, such as cell proliferation, survival, and metabolism.
Biochemical and physiological effects:
TFB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of cellular metabolism. TFB has also been shown to affect various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ability to inhibit specific protein kinases. However, TFB also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on TFB, including the development of more potent and selective protein kinase inhibitors, the identification of new protein kinase targets, and the investigation of the potential use of TFB in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of TFB and its effects on cellular processes and signaling pathways.
Métodos De Síntesis
TFB can be synthesized using various methods, including the reaction of 4-butoxyaniline with 1,1,1-trifluoro-3-chloro-2-propanol, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-butoxyaniline with 1,1,1-trifluoro-2-propanol, followed by the reaction of the resulting intermediate with phosgene and then with ammonia. These methods have been reported to yield TFB with high purity and yield.
Aplicaciones Científicas De Investigación
TFB has been studied for its potential applications in scientific research, including as a protein kinase inhibitor, an anti-tumor agent, and as a tool for studying the role of protein kinases in cellular processes. TFB has been shown to inhibit the activity of various protein kinases, including AKT, PDK1, and SGK3, which are involved in cell proliferation, survival, and metabolism. TFB has also been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer and leukemia.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F6N2O2/c1-3-5-10-26-12-8-6-11(7-9-12)23-13(25)24-14(4-2,15(17,18)19)16(20,21)22/h6-9H,3-5,10H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFAVILLCBEMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)


![4-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5061004.png)

![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
![2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)



![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)
![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)